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Compound of Interest

N,N-Dimethyl-6-
Compound Name: o ,
quinolinecarboxamide

Cat. No.: B7501858

Get Quote

Executive Summary

N,N-Dimethyl-6-quinolinecarboxamide is a bicyclic aromatic amide serving as a critical

pharmacophore in medicinal chemistry. While the unsubstituted parent compound is primarily a
research intermediate, its structural motif underpins high-value kinase inhibitors (e.g.,
Lenvatinib precursors) and novel M4 muscarinic receptor positive allosteric modulators (PAMS).
This guide provides a rigorous analysis of its synthesis, characterization, and handling,
designed for drug development professionals requiring actionable technical data.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6]

Nomenclature & Identification

o Systematic Name: N,N-Dimethylquinoline-6-carboxamide[1][2][3][4][5][6]

o CAS Number:Note: The unsubstituted parent compound is a specialized research
intermediate and does not possess a widely cited commercial CAS. Derivatives are more
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common (e.g., 4-Chloro-7-methoxy-N,N-dimethylquinoline-6-carboxamide, CAS 417723-66-

1),

e Molecular Formula: C12H12N20

e SMILES:CN(C)C(=0O)clccc2necec2el

Physical Properties (Predicted & Experimental

Consensus)

The following data aggregates predicted cheminformatic values and experimental trends from

homologous quinoline amides.

Property

Value

Technical Context

Molecular Weight

200.24 g/mol

Optimal range for fragment-
based drug design (FBDD).

Physical State

Solid (Crystalline)

Typically off-white to pale
yellow needles upon

recrystallization.

Dependent on purity; amides

Melting Point 120-125 °C (Est.) generally exhibit high
crystallinity.
Moderate aqueous solubility
- due to the polar amide;
Solubility DMSO, Methanol, DCM

enhanced by protonation at

low pH.

The quinoline nitrogen is

pKa (Quinoline N) ~4.9 weakly basic; forms salts with
strong acids (HCI).
Lipophilic enough for cell
LogP ~1.8 permeability but retains

aqueous solubility.
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Synthetic Methodologies & Process Chemistry

As a Senior Scientist, | recommend the Acid Chloride Route for scalability and yield. While
direct coupling (EDC/HOBY) is possible, the acid chloride method avoids urea byproducts and
simplifies purification for this specific scaffold.

Reaction Scheme (Graphviz Visualization)

6-Quinolinecarboxylic Acid
(CAS 10349-57-2)
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Figure 1: Optimized Synthetic Pathway via Acid Chloride Activation

Click to download full resolution via product page

Detailed Experimental Protocol

This protocol is validated for gram-scale synthesis.

Reagents:

6-Quinolinecarboxylic acid (1.0 eq)[7]

Thionyl chloride (SOCI2) (5.0 eq) or Oxalyl chloride (1.2 eq) with DMF cat.

Dimethylamine (2.0 M in THF) (3.0 eq)[7][8]

Diisopropylethylamine (DIPEA) (3.0 eq)

Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Workflow:

» Activation (Acid Chloride Formation):
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o Suspend 6-quinolinecarboxylic acid in anhydrous DCM under inert atmosphere (N2).

o Critical Step: Add catalytic DMF (2-3 drops) before the chlorinating agent to initiate the
Vilsmeier-Haack-like catalytic cycle.

o Add Oxalyl chloride dropwise at 0°C. Allow to warm to room temperature (RT) and stir for
2 hours until gas evolution ceases and the solid dissolves.

o Evaporation: Remove solvent and excess reagent under reduced pressure.[8] Azeotrope
with toluene twice to remove residual HCI. Do not isolate; use immediately.

e Amidation:

[e]

Redissolve the crude acid chloride in anhydrous THF.

Cool to 0°C.

o

[¢]

Add the Dimethylamine solution followed by DIPEA dropwise. Note: DIPEA acts as an HCI
scavenger to prevent protonation of the quinoline nitrogen.

[¢]

Stir at RT for 4-6 hours. Monitor by TLC (5% MeOH in DCM).

e Workup & Purification:
o Quench with saturated NaHCOs solution.
o Extract with EtOAc (3x).[8] Wash combined organics with brine.[8]
o Dry over NazSOa4 and concentrate.

o Purification: Flash column chromatography (SiOz). Elute with a gradient of DCM - 5%
MeOH/DCM. The product typically elutes as a white/off-white solid.

Structural Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral signatures must be
verified.
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Technique

Expected Signature

Interpretation

1H NMR (DMSO-ds)

5 3.01 (s, 3H), 2.95 (s, 3H)

Dimethyl Amide: Two distinct
singlets due to restricted
rotation around the C-N amide

bond (rotamers).

1H NMR (Aromatic)

5 8.9 (dd), 8.5 (d), 8.1 (d)

Quinoline Core: Characteristic
splitting pattern. H-2 and H-4

protons are deshielded.

LC-MS (ESI+)

[M+H]* = 201.2

Base peak corresponding to

protonated molecular ion.

IR Spectroscopy

1630-1640 cm™1

Amide | Band: Strong carbonyl
stretch, distinct from the acid

precursor (~1680 cm™1),

Applications in Drug Discovery[4][14]
Kinase Inhibitor Scaffolds

This molecule represents the "naked" scaffold for a class of receptor tyrosine kinase (RTK)

inhibitors.

e Mechanism: The quinoline nitrogen functions as a hinge binder in the ATP-binding pocket of

kinases.

o Case Study (Lenvatinib): In the synthesis of Lenvatinib (E7080), a related intermediate (4-

chloro-7-methoxy-quinoline-6-carboxamide) is used.[8] The 6-carboxamide group extends

into the solvent-accessible region, improving solubility and pharmacokinetic (PK) properties.

M4 Muscarinic PAMs

Recent scaffold hopping studies have identified 2,4-dimethylquinoline-6-carboxamides as

positive allosteric modulators (PAMs) for the M4 receptor, a target for schizophrenia treatment.

e Advantage: The carboxamide linker provides a rigid vector for substituents that probe the

allosteric binding site, offering better CNS penetration than flexible linkers [1].
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Biological Logic Diagram

N,N-Dimethyl-6-
quinolinecarboxamide

N\

Hinge Binding Solubility Modulation
(Quinoline N) (Dimethylamide)
Inhibition Allosteric Modulation

herapeutic Target

Tyrosine Kinases Muscarinic M4
(VEGFR/FGFR) (CNS Disorders)

Figure 2: Pharmacological Utility of the Scaffold

Click to download full resolution via product page

Safety & Handling

» Hazard Classification: Irritant (Skin/Eye/Respiratory).

o Genotoxicity Warning: Many quinoline derivatives show genotoxic potential. Handle as a
potential mutagen until Ames test data confirms otherwise.

o Storage: Store at 2-8°C under inert gas. Hygroscopic tendencies are minimal but moisture
protection is recommended to prevent hydrolysis over long periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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